2-(1-(6-amino-5-cyanopyrimidin-4-ylamino)ethyl)-6-fluoro-N-methyl-3-(pyridin-2-yl)quinoline-4-carboxamide

Catalog No.
S518236
CAS No.
1259522-94-5
M.F
C23H19FN8O
M. Wt
442.4584
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-(6-amino-5-cyanopyrimidin-4-ylamino)ethyl)-6-...

CAS Number

1259522-94-5

Product Name

2-(1-(6-amino-5-cyanopyrimidin-4-ylamino)ethyl)-6-fluoro-N-methyl-3-(pyridin-2-yl)quinoline-4-carboxamide

IUPAC Name

2-[1-[(6-amino-5-cyanopyrimidin-4-yl)amino]ethyl]-6-fluoro-N-methyl-3-pyridin-2-ylquinoline-4-carboxamide

Molecular Formula

C23H19FN8O

Molecular Weight

442.4584

InChI

InChI=1S/C23H19FN8O/c1-12(31-22-15(10-25)21(26)29-11-30-22)20-19(17-5-3-4-8-28-17)18(23(33)27-2)14-9-13(24)6-7-16(14)32-20/h3-9,11-12H,1-2H3,(H,27,33)(H3,26,29,30,31)

InChI Key

OLJXUPJOUSFYSX-LBPRGKRZSA-N

SMILES

CC(C1=NC2=C(C=C(C=C2)F)C(=C1C3=CC=CC=N3)C(=O)NC)NC4=NC=NC(=C4C#N)N

solubility

Soluble in DMSO

Synonyms

AM-0687; AM 0687; AM0687.

The exact mass of the compound 2-(1-(6-amino-5-cyanopyrimidin-4-ylamino)ethyl)-6-fluoro-N-methyl-3-(pyridin-2-yl)quinoline-4-carboxamide is 442.1666 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Search for patent applications

    It's possible this compound is under development and not yet published in scientific literature. Searching for patents mentioning the compound's structure could reveal potential therapeutic targets or applications [US Patent and Trademark Office, ].

  • Chemical structure analysis

    Analyzing the compound's structure can provide clues about potential applications. The presence of a pyridin-2-yl and quinoline moieties suggests a possible role in targeting kinases, a class of enzymes important in cellular signaling [PubChem, National Institutes of Health, ]. The cyano and amino groups could contribute to binding with specific biomolecules.

  • Similarity to known compounds

    Searching for scientific literature on structurally similar molecules might reveal potential applications for this specific compound. Scientific databases like SciFinder or Reaxys can be helpful for this purpose [SciFinder, ; Reaxys, ].

The compound 2-(1-(6-amino-5-cyanopyrimidin-4-ylamino)ethyl)-6-fluoro-N-methyl-3-(pyridin-2-yl)quinoline-4-carboxamide is a complex organic molecule that belongs to a class of compounds known for their pharmaceutical applications, particularly in cancer therapy. Its structure features a quinoline backbone, which is often associated with biological activity, and includes various functional groups that enhance its interactions with biological targets.

The chemical reactivity of this compound can be attributed to the presence of multiple functional groups, including amines and carboxamides. These groups can participate in various reactions such as:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for further derivatization.
  • Acid-base reactions: The carboxamide group can engage in proton transfer reactions, influencing solubility and reactivity.
  • Coupling reactions: The presence of pyridine and quinoline moieties allows for potential coupling with other aromatic systems.

This compound exhibits significant biological activity, particularly in the context of cancer treatment. It has been shown to target specific pathways involved in tumor growth and proliferation. The following activities have been noted:

  • Inhibition of mutant isocitrate dehydrogenase (IDH): This enzyme is often mutated in certain cancers, making it a target for therapeutic intervention.
  • Antiproliferative effects: Studies indicate that the compound can inhibit the growth of cancer cell lines, suggesting its potential as an anticancer agent.

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Amination reactions: The introduction of the amino group from 6-amino-5-cyanopyrimidine through nucleophilic substitution.
  • Fluorination: Using fluorinating agents to introduce the fluorine atom at the 6-position of the quinoline ring.
  • Carboxamidation: Converting carboxylic acids to carboxamides through reaction with amines.

Recent advancements have focused on environmentally friendly methods, such as using water as a solvent and employing catalysts like molybdenum-based compounds to enhance yields and reduce reaction times .

The primary application of this compound lies in its potential as an anticancer drug. Its ability to selectively inhibit mutant IDH1/2 makes it a candidate for targeted cancer therapies. Additionally, its structural characteristics suggest applications in:

  • Drug design: As a lead compound for developing new therapeutics targeting similar pathways.
  • Biochemical research: For studying metabolic pathways affected by IDH mutations.

Interaction studies have focused on understanding how this compound binds to its biological targets. Key findings include:

  • Binding affinity: High affinity for mutant IDH enzymes has been demonstrated through various assays.
  • Mechanism of action: It appears to interfere with metabolic processes within cancer cells, leading to reduced proliferation and increased apoptosis.

Several compounds share structural similarities with 2-(1-(6-amino-5-cyanopyrimidin-4-ylamino)ethyl)-6-fluoro-N-methyl-3-(pyridin-2-yl)quinoline-4-carboxamide, including:

Compound NameStructural FeaturesBiological Activity
16-Fluoroquinoline derivativesAnticancer activity
2Pyridine-containing carboxamidesEnzyme inhibition
3Aminopyrimidine analogsAntiproliferative effects

Uniqueness

This compound is unique due to its specific combination of a quinoline core with fluorine substitution and pyridine functionality, which enhances its selectivity and potency against mutant IDH enzymes compared to other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Exact Mass

442.1666

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Gonzalez-Lopez de Turiso F, Hao X, Shin Y, Bui M, Campuzano ID, Cardozo MG, Dunn MC, Duquette J, Fisher B, Foti RS, Henne KR, He X, Hu YL, Kelly RC, Johnson MG, Lucas BS, McCarter JD, McGee LR, Medina JC, Metz DP, San Miguel T, Mohn D, Tran T, Vissinga C, Wannberg S, Whittington DA, Whoriskey J, Yu G, Zalameda L, Zhang X, Cushing TD. Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) and 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430). J Med Chem. 2016 Jul 14. [Epub ahead of print] PubMed PMID: 27411843.

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